methyl 3-(bromomethyl)-4-nitrobenzoate
Overview
Description
“Methyl 3-bromomethyl-4-nitrobenzoate” is a chemical compound . It is related to “methyl 4-(bromomethyl)-3-nitrobenzoate” and “methyl 4-bromobenzoate” which are almost planar . It is used as a reactant in the synthesis of various compounds .
Synthesis Analysis
The synthesis of “Methyl 3-bromomethyl-4-nitrobenzoate” could involve nitration, conversion of the nitro group to an amine, and bromination . The nitration of methyl benzoate is an example of electrophilic substitution .Molecular Structure Analysis
The molecular structure of “Methyl 3-bromomethyl-4-nitrobenzoate” can be represented by the InChI code:1S/C9H8BrNO4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,5H2,1H3
. The molecular formula is C9H8BrNO4
. Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-bromomethyl-4-nitrobenzoate” could include nitration, conversion of the nitro group to an amine, and bromination . The nitration of methyl benzoate is an example of electrophilic substitution .Physical and Chemical Properties Analysis
“Methyl 3-bromomethyl-4-nitrobenzoate” is a pale-yellow to yellow-brown liquid to sticky oil to semi-solid . The compound “Methyl 4-bromo-3-nitrobenzoate” has a density of1.7±0.1 g/cm3
, boiling point of 320.9±22.0 °C at 760 mmHg
, and vapour pressure of 0.0±0.7 mmHg at 25°C
.
Scientific Research Applications
1. Genotoxic Impurity Analysis in Pharmaceutical Substances
Methyl 3-bromomethyl-4-nitrobenzoate (MPN) has been identified as one of the genotoxic impurities in lenalidomide, an important pharmaceutical substance. A study by Gaddam et al. (2020) developed and validated an HPLC method for detecting and quantifying MPN and other related impurities in lenalidomide. This method offers a reliable way to ensure the safety and efficacy of pharmaceutical products (Gaddam, Kanne, Gundala, Mamilla, & Chinna Reddy, 2020).
2. Synthesis and Analysis in Organic Chemistry
The compound plays a role in the synthesis of various organic chemicals. For instance, it is involved in the synthesis of 3-Methyl-4-nitrobenzoic acid, a process catalyzed by cobalt acetate in acetic acid, as reported by Cai and Shui (2005). This process highlights the compound's utility in facilitating chemical reactions and producing significant yields of desired products (Cai & Shui, 2005).
3. Antitumoral Agent Research
A study conducted by de Freitas et al. (2014) focused on the nitroaromatic compound 4-bromomethyl-3-nitrobenzoic acid (ANB), which shows promise as an antitumoral agent. The study's stability and degradation analysis of ANB provide valuable insights into its potential medical applications and effectiveness as an antitumoral agent (de Freitas, Lages, Gonçalves, de Oliveira, & Vianna-Soares, 2014).
4. Material Science and Chemical Synthesis
Methyl 3-bromomethyl-4-nitrobenzoate is instrumental in material science for synthesizing complex organic structures. Zhang et al. (2004) described a method for solid-phase construction of tetrahydro-1,4-benzodiazepin-2-one scaffolds using polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, showcasing the compound's versatility in creating diverse and structurally complex products (Zhang, Goodloe, Lou, & Saneii, 2004).
5. Development of Anticancer Drugs
Ponomaryov et al. (2015) developed a new process for synthesizing the anticancer drug lenalidomide, involving the reduction of the nitro group with iron powder and ammonium chloride. In this process, methyl 3-bromomethyl-4-nitrobenzoate is a key raw material, demonstrating the compound's critical role in developing life-saving medications (Ponomaryov, Krasikova, Lebedev, Chernyak, Varacheva, & Chernobroviy, 2015).
Safety and Hazards
“Methyl 3-bromomethyl-4-nitrobenzoate” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .
Future Directions
Properties
IUPAC Name |
methyl 3-(bromomethyl)-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-8(11(13)14)7(4-6)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYMKUZFDVJUIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443506 | |
Record name | methyl 3-bromomethyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88071-90-3 | |
Record name | methyl 3-bromomethyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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